REACTION_SMILES
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[C:3](=[O:4])([O-:5])[O-:6].[CH3:19][N:20]([CH3:21])[CH:22]=[O:23].[CH3:1][I:2].[CH3:9][c:10]1[c:11]2[cH:12][cH:13][nH:14][c:15]2[cH:16][cH:17][cH:18]1.[Cs+:7].[Cs+:8]>>[CH3:1][n:14]1[cH:13][cH:12][c:11]2[c:10]([CH3:9])[cH:18][cH:17][cH:16][c:15]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc2[nH]ccc12
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Cs+]
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Name
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|
Type
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product
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Smiles
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Cc1cccc2c1ccn2C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |